molecular formula C18H19N3O3S2 B2857559 5-ethyl-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)thiophene-2-sulfonamide CAS No. 920400-15-3

5-ethyl-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)thiophene-2-sulfonamide

Cat. No.: B2857559
CAS No.: 920400-15-3
M. Wt: 389.49
InChI Key: FCAKZKIWQNIYEF-UHFFFAOYSA-N
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Description

5-ethyl-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. This compound, in particular, features a thiophene ring substituted with an ethyl group and a sulfonamide group, as well as a phenyl group attached to a pyridazinyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is to start with thiophene-2-carboxylic acid, which undergoes a series of reactions including alkylation, sulfonation, and subsequent coupling with the appropriate phenyl and pyridazinyl derivatives.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize productivity and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The sulfonamide group can be reduced to amines.

  • Substitution: : The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : Electrophilic aromatic substitution reactions often use Lewis acids like aluminum chloride (AlCl3) and bromine (Br2).

Major Products Formed

  • Oxidation: : Sulfoxides and sulfones.

  • Reduction: : Amines.

  • Substitution: : Halogenated phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, thiophene derivatives have shown potential in various therapeutic areas. This compound, in particular, could be investigated for its antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicine, the compound could be explored for its potential use in drug development. Its structural features may allow it to interact with specific biological targets, leading to the development of new therapeutic agents.

Industry

In industry, thiophene derivatives are used in the production of dyes, pesticides, and other chemicals. This compound could be utilized in the synthesis of new materials with unique properties.

Mechanism of Action

The mechanism by which 5-ethyl-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)thiophene-2-sulfonamide exerts its effects would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)thiophene-2-sulfonamide

  • 5-methyl-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)thiophene-2-sulfonamide

  • 5-ethyl-N-(2-((6-methylpyridazin-3-yl)oxy)ethyl)thiophene-2-sulfonamide

Uniqueness

The uniqueness of 5-ethyl-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)thiophene-2-sulfonamide lies in its specific substitution pattern, which may confer distinct biological and chemical properties compared to its analogs

Properties

IUPAC Name

5-ethyl-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S2/c1-2-15-8-11-18(25-15)26(22,23)19-12-13-24-17-10-9-16(20-21-17)14-6-4-3-5-7-14/h3-11,19H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCAKZKIWQNIYEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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